1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine
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Overview
Description
1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Piperazine derivatives, including compounds structurally similar to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, have been synthesized and characterized through spectral analysis, highlighting their significance in medicinal chemistry. Docking studies to understand molecular interactions are also a part of this research domain (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial and Antitumor Activities
- Certain piperazine derivatives have shown promising results in vitro as antibacterial agents and in inhibiting biofilm formation by various bacterial strains. These findings suggest potential therapeutic applications of these compounds in treating bacterial infections (Mekky & Sanad, 2020).
- Piperazine derivatives have been investigated for their antitumor activities. Some have demonstrated significant cytotoxicity against tumor cell lines and potent antitumor activity in vivo, indicating their potential as cancer therapeutics (Naito et al., 2005).
Inhibitory Activities and Enzyme Interactions
- Certain piperazine compounds have shown effective inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis. This indicates the potential application of these compounds in developing new antibacterial agents (Mekky & Sanad, 2020).
- The anticancer activity of compounds with piperazine substituents has been studied extensively. Specific derivatives have shown significant inhibitory effects on various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Turov, 2020).
Biological Activity Evaluation
- New urea and thiourea derivatives of piperazine have been synthesized and evaluated for their antiviral and antimicrobial activities. Certain derivatives exhibited promising antiviral activities, indicating potential applications in combating viral infections and microbial diseases (Reddy et al., 2013).
Crystal Structure Analysis
- The crystal structures of piperazine derivatives have been determined, revealing details about their molecular conformations and interactions. These findings are crucial for understanding the compound's properties and potential applications in pharmaceuticals (Loh et al., 2010; Ragavan et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as [4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition leads to an elevation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The affected pathway is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol . The inhibition of this pathway by this compound results in an increase in 2-AG levels .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of 2-AG . This increase in 2-AG levels leads to enhanced activation of the cannabinoid receptors CB1 and CB2 .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRFUSYWFDAAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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